2-Isopropyl-3-methyloxazolidine
Description
Structure
3D Structure
Properties
CAS No. |
51439-17-9 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-8(3)4-5-9-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
MWICJTMFJMAWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropyl 3 Methyloxazolidine and Analogous Structures
Cyclization Reactions for Oxazolidine (B1195125) Ring Formation
The formation of the oxazolidine ring is the cornerstone of synthesizing 2-isopropyl-3-methyloxazolidine. This is predominantly achieved through cyclization reactions that bring together the necessary nitrogen, oxygen, and carbon atoms to form the five-membered heterocycle.
Condensation Pathways Involving Amino Alcohols and Carbonyl Derivatives
A prevalent and direct method for synthesizing the oxazolidine core involves the condensation of β-amino alcohols with aldehydes or ketones. acs.orgwikipedia.org This reaction is of significant interest in synthetic organic chemistry. acs.org The process is typically acid-catalyzed and proceeds through a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal or carbinolamine intermediate. wikipedia.org Subsequent intramolecular cyclization via the attack of the hydroxyl group on the iminium ion, followed by the elimination of water, yields the oxazolidine ring. wikipedia.orgmdpi.com The reaction's reversibility necessitates the removal of water to drive the equilibrium towards the product, often accomplished using methods like azeotropic distillation or molecular sieves. wikipedia.org
For instance, the reaction of various substituted aldehydes with 2-hydroxymethyl piperidine (B6355638) (2-HMP) and other β-amino alcohols has been studied to produce 2-substituted 1,3-oxazolo[4,3-a]piperidines in high yields under mild conditions. acs.orgnih.gov The reaction conditions, including solvent and temperature, can influence the formation of the oxazolidine ring. acs.org Neutral pH is often optimal for this condensation. acs.org
A specific example is the synthesis of 3,3'-methylenebis(5-methyloxazoline), where isopropanolamine is reacted with formaldehyde. google.com This highlights the versatility of the condensation approach with different amino alcohols and carbonyl compounds.
Alternative Ring-Closure Protocols for Oxazolidine Synthesis
Beyond the direct condensation of amino alcohols and carbonyls, several alternative protocols for constructing the oxazolidine ring have been developed. These methods offer different pathways to access the heterocyclic core, sometimes with enhanced control over stereochemistry or functional group tolerance.
One such approach is the transition metal-catalyzed synthesis of 1,3-oxazolidines. For example, rhodium-catalyzed reactions of enantioenriched butadiene monoxide with aryl imines can produce 1,3-oxazolidines with high enantiomeric excess (99% ee) in a stereospecific manner. nih.gov Alternatively, using a chiral palladium or nickel catalyst with racemic butadiene monoxide allows for an enantioselective synthesis of these heterocycles. nih.gov
Another strategy involves the cycloaddition of aziridines with aldehydes. An iron porphyrin Lewis acid catalyst can efficiently promote the cycloaddition of aziridines with aldehydes to yield oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org This reaction proceeds under mild conditions, typically in toluene (B28343) at room temperature. organic-chemistry.org
Furthermore, intramolecular cyclization of functionalized precursors provides another route. For example, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in one step from various aziridine-2-methanols through intramolecular cyclization with phosgene (B1210022). bioorg.org
Stereoselective Approaches in Oxazolidine and Oxazolidinone Synthesis
Achieving stereocontrol in the synthesis of oxazolidines and their corresponding oxidized forms, oxazolidinones, is crucial, particularly for applications in asymmetric synthesis and medicinal chemistry. Chiral oxazolidinones, for instance, are valuable as chiral auxiliaries in a multitude of asymmetric reactions. bioorg.org
One notable stereoselective method involves the intramolecular cyclization of chiral aziridine-2-methanols with phosgene to produce enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones. bioorg.org The stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the resulting oxazolidinone. bioorg.org
Palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide provides a regio- and stereoselective route to 5-vinyloxazolidinones in high yields. organic-chemistry.org This method highlights the ability to control the formation of specific stereoisomers.
Additionally, a highly efficient one-pot synthesis of chiral 1,3-oxazolidines has been reported using a chiral magnesium phosphate (B84403) catalyst. acs.org This process involves the enantioselective addition of alcohols to imines to form hemiaminal intermediates, which then undergo intramolecular cyclization under mild basic conditions to afford the chiral oxazolidine products in high yields and with excellent enantioselectivities. organic-chemistry.orgacs.org
| Catalyst/Reagent | Reactants | Product | Key Feature |
| Rhodium catalyst | Enantioenriched butadiene monoxide, aryl imines | 1,3-Oxazolidines | Stereospecific, 99% ee nih.gov |
| Chiral Palladium or Nickel catalyst | Racemic butadiene monoxide | 1,3-Oxazolidines | Enantioselective, up to 94% ee nih.gov |
| Phosgene | Chiral aziridine-2-methanols | N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones | Stereoselective intramolecular cyclization bioorg.org |
| Chiral magnesium phosphate catalyst | Alcohols, imines | Chiral 1,3-Oxazolidines | One-pot, high yield, excellent enantioselectivity organic-chemistry.orgacs.org |
Derivatization and Functionalization Strategies for Substituted Oxazolidines
Once the oxazolidine core is established, further derivatization and functionalization can introduce a wide array of substituents, leading to novel analogs with potentially unique properties.
Synthesis of Novel this compound Analogues
The synthesis of novel analogues of this compound often involves modifying the substituents at the 2, 3, 4, and 5-positions of the oxazolidine ring.
One approach is through organocatalytic asymmetric reactions. For example, the domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones, involving an N,O-acetalization followed by an aza-Michael addition, can lead to the stereoselective synthesis of oxazolidino spiropyrazolinones. rsc.org This demonstrates a method for constructing complex spirocyclic systems incorporating the oxazolidine motif. rsc.org
Another strategy involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI). This reaction can yield both oxazolidinones and five-membered cyclic carbonates. nih.gov By carefully selecting the epoxide starting material, novel oxazolidinone derivatives can be synthesized. nih.gov For instance, the reaction of specific epoxides with CSI has led to the creation of previously unknown oxazolidinone compounds. nih.gov
The derivatization can also be achieved by modifying existing oxazolidine structures. For example, N-Boc protected oxazolidinethiones can undergo ring-opening reactions at the 5-position when treated with nucleophiles, leading to corresponding N-Boc protected esters. researchgate.net This showcases a method to introduce functionality by cleaving a ring bond and adding a new group.
| Precursors | Reaction Type | Product Class |
| N-Boc pyrazolinone ketimines, γ-hydroxyenones | Organocatalytic domino reaction | Oxazolidino spiropyrazolinones rsc.org |
| Epoxides, Chlorosulfonyl isocyanate (CSI) | Cycloaddition | Oxazolidinones and cyclic carbonates nih.gov |
| N-Boc protected oxazolidinethiones, Nucleophiles | Ring-opening reaction | N-Boc protected esters researchgate.net |
Application in Asymmetric Synthesis and Chiral Induction
2-Isopropyl-3-methyloxazolidine as a Potential Chiral Auxiliary or Precursor
While direct applications of this compound itself as a chiral auxiliary are not extensively documented in readily available literature, its structural motif is closely related to highly successful chiral auxiliaries. The core oxazolidinone structure is a key feature in many biologically active molecules and is widely employed in the synthesis of complex natural products. nih.govresearchgate.net The principles governing the stereochemical control exerted by well-known isopropyl-substituted oxazolidinones can be extrapolated to understand the potential of this compound.
The effectiveness of chiral auxiliaries lies in their ability to induce diastereoselectivity in chemical reactions. Isopropyl-substituted oxazolidinones have demonstrated exceptional control in a variety of carbon-carbon bond-forming reactions. rsc.org
The asymmetric aldol (B89426) reaction is a powerful method for constructing new carbon-carbon bonds while simultaneously creating two contiguous stereocenters. wikipedia.org Chiral oxazolidinones are widely used to control the stereochemical outcome of these reactions. wikipedia.org The process typically involves the formation of a boron enolate from an N-acyl oxazolidinone, which then reacts with an aldehyde. santiago-lab.com The bulky isopropyl group on the oxazolidinone ring effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered side, thus leading to a high degree of diastereoselectivity. biosynth.com
For instance, the reaction of the chlorotitanium enolate of an N-acyl oxazolidinone with an aldehyde can furnish the corresponding syn-aldol adduct with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the formation of a six-membered Zimmerman-Traxler transition state, where both the enolate and aldehyde oxygen atoms coordinate to the metal center. wikipedia.org
A study on the synthesis of (-)-cytoxazone utilized an asymmetric aldol addition of a chlorotitanium enolate of an N-acyl oxazolidinone to 2-benzyloxyacetaldehyde, yielding the syn-aldol adduct in 98% yield with a diastereomeric ratio of 3:1. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Chlorotitanium enolate of N-acyl oxazolidinone | 2-Benzyloxyacetaldehyde | syn-aldol adduct | 98 | 3:1 |
Table 1: Asymmetric Aldol Addition for the Synthesis of (-)-cytoxazone Intermediate. nih.gov
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high stereoselectivity. nih.gov Isopropyl-substituted oxazolidinones have been successfully employed as chiral auxiliaries in Diels-Alder reactions. rsc.org
For example, the Lewis acid-catalyzed Diels-Alder reaction of cyclopentadiene (B3395910) with N-crotonyl- or N-cinnamoyl-endo-oxazolidinones, which are diastereomeric auxiliaries, proceeds with predictable absolute stereochemistry to give bicyclic products. capes.gov.br Similarly, the reaction of cyclopentadiene with chiral 3-acyloxyacryloyl oxazolidinones in the presence of a Lewis acid like Et2AlCl provides the endo cycloadduct with high diastereoselectivity. rsc.org The bulky substituent on the oxazolidinone directs the approach of the diene, leading to the observed stereochemical outcome. wikipedia.org
| Dienophile | Diene | Catalyst | Product | Yield (%) | Isomer Ratio |
| N-crotonyl-endo-oxazolidinone | Cyclopentadiene | Lewis Acid | (1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | - | - |
| 8e (with (S)-4-benzyl-2-oxazolidinone) | Cyclopentadiene | Et2AlCl | 9e (endo cycloadduct) | 70 | Single isomer |
Table 2: Stereoselective Diels-Alder Reactions Using Chiral Oxazolidinones. capes.gov.brrsc.org
The Michael addition, or conjugate addition, is another important carbon-carbon bond-forming reaction where chiral oxazolidinones can effectively control stereochemistry. researchgate.net The N-enoyl derivatives of oxazolidinones serve as excellent Michael acceptors. The steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring directs the nucleophilic attack to one face of the double bond, resulting in high diastereoselectivity. researchgate.net
For instance, the Michael addition of a thiol to an N-methacryloylcamphorsultam, a related chiral auxiliary, proceeds with high diastereoselectivity. wikiwand.com Similarly, the addition of organocuprate reagents to chiral Michael acceptors containing an oxazolidinone auxiliary has been used in the synthesis of the HIV protease inhibitor Tipranavir. wikipedia.org
| Michael Acceptor | Nucleophile | Product | Diastereoselectivity |
| N-crotonyl oxazolidinone 25 | Thiazolidinethione 22 | Michael adduct 26 | High |
| N-crotonyl oxazolidinone 25 | Oxazolidinethione 22 | Michael adduct 27 | High |
Table 3: Diastereoselective Michael Additions with Chiral Oxazolidinones. scielo.org.mx
Beyond their role as chiral auxiliaries that are later removed, oxazolidine (B1195125) derivatives themselves can be the target of enantioselective synthesis. nih.govnih.gov The development of catalytic asymmetric methods to produce chiral oxazolidinones is an active area of research. nih.gov One such approach involves the enantioselective hydrogenation of 2-oxazolones catalyzed by a ruthenium(II)-NHC complex, which can yield optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org
Another strategy is the biocatalytic intramolecular C(sp3)–H amination of carbamate (B1207046) derivatives using engineered enzymes to produce enantioenriched oxazolidinones. acs.org These methods provide direct access to valuable chiral building blocks. acs.org
Diastereoselective Transformations Mediated by Isopropyl-Substituted Oxazolidinones and Related Auxiliaries.
Contribution to Chiral Building Block Development
Chiral oxazolidinones are not only used as temporary auxiliaries but are also considered valuable chiral building blocks in their own right. nih.govresearchgate.net The synthesis of many pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates. buchler-gmbh.com The oxazolidinone ring system is a core structural motif in several biologically active compounds, including antibiotics like linezolid. nih.govnih.gov
The development of efficient methods for the synthesis of chiral 2-oxazolidinones, for example through the coupling of epoxides and isocyanates, is crucial for medicinal chemistry. nih.govresearchgate.net These chiral building blocks can then be further elaborated to create more complex and medicinally relevant molecules. nih.govresearchgate.net
Recovery and Recycling Strategies for Chiral Auxiliaries Derived from Oxazolidinones
The standard procedure for removing the auxiliary from the product involves hydrolysis, often under mild conditions to prevent racemization of the newly formed stereocenter. wikipedia.orgpublish.csiro.au One of the most common and effective methods employs lithium hydroperoxide (LiOOH), which selectively cleaves the amide bond to release the chiral product while leaving the auxiliary intact. publish.csiro.auacs.org Following the cleavage, the auxiliary can be recovered in high yield, often through simple extraction and purification procedures, making it available for reuse in subsequent reactions. publish.csiro.auscribd.com
Alternative cleavage methods include reduction with agents like lithium borohydride (B1222165) (LiBH4) or lithium aluminum hydride (LiAlH4), which transform the N-acyl oxazolidinone into the corresponding alcohol without destroying the auxiliary. uwindsor.caacs.org
It is important to reiterate that while these recovery and recycling strategies are standard practice for chiral auxiliaries derived from oxazolidinones used in asymmetric synthesis, they are not applicable to this compound, as there is no evidence of its use as such an auxiliary. The principles of recovery are tied to the application, and in this case, the application is not documented.
Polymer Chemistry and Advanced Materials Science
Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
Cationic ring-opening polymerization (CROP) is the primary method for synthesizing poly(2-oxazoline)s (POx). mdpi.comresearchgate.net This technique allows for the creation of well-defined polymers with controlled molecular weights and low polydispersity. sigmaaldrich.comresearchgate.net The "living" nature of this polymerization process enables the synthesis of complex polymer architectures, such as block copolymers, by the sequential addition of different monomers. researchgate.netnih.gov
The polymerization is initiated by an electrophilic species, and the propagation proceeds through the nucleophilic attack of the monomer's nitrogen atom on the growing cationic chain end. researchgate.netacs.org A variety of initiators, including alkyl halides and tosylates, can be used to start the polymerization, which also allows for the introduction of specific functionalities at the beginning of the polymer chain. sigmaaldrich.comnih.gov The polymerization rate is influenced by both electronic and steric effects of the substituent at the 2-position of the oxazoline (B21484) ring. researchgate.netacs.org
Synthesis and Characteristics of Poly(2-isopropyl-2-oxazoline) (PiPOx)
Poly(2-isopropyl-2-oxazoline), or PiPOx, is a thermoresponsive polymer synthesized via the CROP of 2-isopropyl-2-oxazoline (B83612) monomers. sigmaaldrich.comnih.gov A key characteristic of PiPOx is its lower critical solution temperature (LCST) in aqueous solutions, which is close to human body temperature, making it a subject of interest for biomedical applications. sigmaaldrich.commetu.edu.tr Below its LCST, PiPOx is hydrophilic and soluble in water; above this temperature, it becomes hydrophobic and phase-separates. sigmaaldrich.com
The synthesis of PiPOx through living cationic ring-opening polymerization allows for precise control over its molecular weight and the distribution of molecular weights among the polymer chains (polydispersity). sigmaaldrich.com This control is crucial for tuning the polymer's properties for specific applications. The structure of PiPOx, with its tertiary amide groups in the backbone, contributes to its biocompatibility and "stealth" behavior, which helps it avoid recognition by the immune system. sigmaaldrich.com
Copolymerization of 2-isopropyl-2-oxazoline with other 2-alkyl-2-oxazolines can be used to adjust the LCST over a wide temperature range. researchgate.net For instance, incorporating more hydrophilic monomers will increase the LCST, while more hydrophobic comonomers will decrease it. This tunability is a significant advantage for designing smart materials that respond to specific temperature cues.
Design and Preparation of Block Copolymer Architectures Incorporating 2-Isopropyl-2-Oxazoline Units
The living nature of CROP facilitates the synthesis of well-defined block copolymers containing PiPOx segments. researchgate.netnih.gov By sequentially adding different 2-oxazoline monomers to the reaction, block copolymers with distinct hydrophilic and hydrophobic domains can be created. metu.edu.trmetu.edu.tr For example, a common strategy involves polymerizing a hydrophilic block of poly(2-methyl-2-oxazoline) (PMeOx) followed by a thermoresponsive block of PiPOx. nih.gov
These amphiphilic block copolymers can self-assemble in aqueous solutions to form various nanostructures, such as micelles and polymersomes. researchgate.netmetu.edu.tr The morphology of these structures is dependent on the relative block lengths and the surrounding environmental conditions, such as temperature. For instance, a diblock copolymer of poly(N-isopropylacrylamide)-b-poly(2-isopropyl-2-oxazoline) has been synthesized and its self-assembly behavior in water studied. acs.org
Triblock copolymers, such as poly(2-isopropyl-2-oxazoline)-b-poly(2-phenyl-2-oxazoline)-b-poly(2-isopropyl-2-oxazoline), have also been synthesized. metu.edu.trmetu.edu.tr These materials can form more complex architectures and exhibit interesting temperature-responsive behaviors in solution. metu.edu.tr The ability to create such tailored block copolymer architectures opens up possibilities for applications in drug delivery, where the polymer nanostructures can encapsulate therapeutic agents.
Functionalization Strategies for Poly(2-oxazoline)s
The versatility of poly(2-oxazoline)s is further enhanced by the ability to introduce a wide range of functional groups into their structure. researchgate.net This can be achieved through the use of functional initiators, terminating agents, or by incorporating functional monomers into the polymer chain. researchgate.netnih.gov
Impact of End-Group Modification on Poly(2-oxazoline) Properties
Modifying the end-groups of poly(2-oxazoline) chains is a powerful strategy to tailor their properties and functionality. mdpi.commdpi.com The living nature of CROP allows for the introduction of a specific functional group at the chain end by using a functional initiator or a specific terminating agent. sigmaaldrich.comnih.gov
A variety of nucleophiles can be used to terminate the polymerization, introducing functional groups such as amines, thiols, and carboxylates. mdpi.comsigmaaldrich.com For example, terminating the polymerization with a nucleophile containing an azide (B81097) or alkyne group allows for subsequent "click" chemistry reactions, enabling the attachment of a wide range of molecules. rsc.org
The properties of the resulting polymer can be significantly influenced by the nature of the end-group. For instance, attaching hydrophobic end-groups, such as perfluoroalkanes, to a PiPOx chain can alter its self-assembly behavior and lower its cloud point temperature in water. rsc.org In one study, a telechelic PiPOx end-capped with perfluoro-1-decanyl groups was shown to form flower-like micelles in water. rsc.org This demonstrates how end-group modification can be used to fine-tune the supramolecular structures formed by these polymers.
Self-Assembly and Supramolecular Structures in Poly(2-isopropyl-2-oxazoline) Systems
Amphiphilic block copolymers containing PiPOx are known to self-assemble into various ordered structures in aqueous environments. researchgate.netmetu.edu.tr This behavior is driven by the desire of the hydrophobic blocks to minimize contact with water, leading to the formation of a core, while the hydrophilic blocks form a stabilizing corona.
Formation and Characterization of Polymersomes and Polymeric Nanostructures
Polymersomes are hollow, spherical vesicles formed from the self-assembly of amphiphilic block copolymers. metu.edu.trmetu.edu.tr They are essentially more robust, synthetic analogues of liposomes. The membrane of a polymersome is composed of a bilayer of the block copolymer, with the hydrophobic blocks forming the core of the membrane and the hydrophilic blocks facing the aqueous environments on the inside and outside.
Block copolymers incorporating PiPOx have been successfully used to form polymersomes. metu.edu.trmetu.edu.tr For example, a triblock copolymer of poly(2-isopropyl-2-oxazoline)-b-poly(2-phenyl-2-oxazoline)-b-poly(2-isopropyl-2-oxazoline) was shown to self-assemble into polymersomes in aqueous solution. metu.edu.trmetu.edu.tr The size of these aggregates can be influenced by the preparation method, such as solvent shifting or double emulsion techniques. metu.edu.tr
The temperature-responsive nature of the PiPOx block can be used to trigger changes in the polymersome structure. For instance, heating a solution of these polymersomes above the LCST of PiPOx can cause them to aggregate or change their morphology. metu.edu.trmetu.edu.tr This stimuli-responsive behavior makes these nanostructures promising candidates for controlled release applications, where a change in temperature could trigger the release of an encapsulated substance. The characterization of these nanostructures is typically performed using techniques such as dynamic light scattering (DLS) to determine their size and transmission electron microscopy (TEM) to visualize their morphology. metu.edu.tr
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Mass Spectrometry Fragmentation Pathways for Substituted Oxazolidines
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For substituted oxazolidines, fragmentation patterns are highly dependent on the nature and position of the substituents on the heterocyclic ring.
Electron Ionization (EI) Mass Spectrometry and Diagnostic Ions
Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the molecule, providing a detailed fingerprint that is useful for structural elucidation. nist.gov The fragmentation of acyclic compounds and heterocycles under EI-MS is often guided by the stability of the resulting carbocations and radical species. ucsb.edumdpi.com For 2-isopropyl-3-methyloxazolidine, the primary fragmentation pathways are predicted to involve α-cleavage, a characteristic fragmentation of amines and ethers. spectrabase.com
The nitrogen atom in the oxazolidine (B1195125) ring directs the fragmentation. Alpha-cleavage adjacent to the nitrogen is a dominant process for aliphatic amines. spectrabase.com In the case of this compound, this would involve the cleavage of the bond between the nitrogen and the C-5 carbon or the N-methyl group, and more significantly, the cleavage of bonds adjacent to the C-2 position.
The most probable fragmentation pathways for this compound under EI-MS are:
Loss of the isopropyl group: Cleavage of the bond between C-2 and the isopropyl group would result in the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-stabilized oxazolidinium ion. This is often a favored pathway.
Loss of a methyl radical from the isopropyl group: Fragmentation of the isopropyl substituent itself can occur, leading to the loss of a methyl radical (•CH₃) to form a more stable secondary carbocation.
Ring cleavage: The oxazolidine ring can undergo fragmentation. A common pathway for similar heterocycles involves the loss of small, stable neutral molecules. For instance, cleavage across the C4-C5 and N-C2 bonds could lead to the elimination of ethene oxide.
Loss of the N-methyl group: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical.
Table 1: Predicted Diagnostic Ions for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| M+• | [C₇H₁₅NO]+• | Molecular Ion |
| M-15 | [C₆H₁₂NO]+ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| M-29 | [C₅H₁₀NO]+ | Loss of an ethyl radical (•C₂H₅) from the isopropyl group |
| M-43 | [C₄H₈NO]+ | Loss of an isopropyl radical (•C₃H₇) |
| --- | Iminium ions | Formed from various α-cleavages |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry of chiral centers. researchgate.net For substituted oxazolidines, ¹H and ¹³C NMR are crucial for assigning the positions of substituents and determining their spatial orientation. nih.gov
The hydrolytic decomposition of 2-alkyl and 2-aryl-substituted 3-methyl-1,3-oxazolidines has been studied using ¹H NMR spectroscopy. These studies confirm that NMR is a convenient tool to follow the course of reactions involving these heterocycles.
A study on the hydrolysis of this compound in deuterioperchloric acid provides valuable ¹H NMR spectral data. The spectrum shows distinct signals for the protons of the isopropyl group, the N-methyl group, and the protons on the oxazolidine ring. The chemical shifts (δ) and coupling constants (J) of these protons are highly dependent on their chemical environment and stereochemical relationship with neighboring protons.
The relative stereochemistry of substituents on the oxazolidine ring can be determined by analyzing the coupling constants between protons on adjacent carbons and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. For example, the magnitude of the vicinal coupling constant (³J) between protons on C-2 and C-4, and between protons on C-4 and C-5, can help establish their cis or trans relationship.
Table 2: Representative ¹H NMR Chemical Shifts for Substituted Oxazolidines
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | 4.0 - 5.0 | Varies | Chemical shift is sensitive to the substituent at C-2. |
| Ring CH₂ (C-4, C-5) | 3.0 - 4.5 | Multiplets | Complex splitting patterns due to diastereotopicity. |
| N-CH₃ | 2.0 - 3.0 | Singlet | Typically a sharp singlet. |
| Isopropyl CH | 1.5 - 2.5 | Multiplet | Septet or multiplet due to coupling with methyl protons. |
| Isopropyl CH₃ | 0.8 - 1.2 | Doublet | Doublet due to coupling with the methine proton. |
Note: These are general ranges and can vary based on solvent and specific substitution patterns.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.netmdpi.com The chemical shifts of the carbon atoms in the oxazolidine ring and the substituents are indicative of their electronic environment.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules, to predict their properties and reactivity. For a molecule like 2-isopropyl-3-methyloxazolidine, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions, thereby elucidating the most probable reaction mechanisms.
In the context of chiral auxiliaries, to which this compound is structurally related, DFT has been successfully used to study reaction pathways such as alkylations and aldol (B89426) reactions. For instance, in studies of Evans-type oxazolidinone auxiliaries, DFT calculations have been employed to determine the transition state energies for different stereochemical pathways. acs.org This allows researchers to understand why a particular diastereomer is formed preferentially. The calculations can model the interaction of the oxazolidine (B1195125) with reactants and catalysts, identifying key stabilizing or destabilizing interactions that govern the reaction's course. acs.org
A hypothetical DFT study on a reaction involving this compound, for example, its use as a chiral director in an addition reaction, would involve:
Optimization of Geometries: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state is critical for determining the reaction rate.
Energy Profile Calculation: Mapping the energy changes along the reaction coordinate to visualize the entire reaction pathway, including any intermediates and the heights of energy barriers.
For example, in analogous systems, DFT calculations have shown that the stereochemical outcome of 1,3-dipolar cycloaddition reactions can be predicted by comparing the activation energies of different possible transition states. acs.org Such studies provide insights into whether a reaction proceeds through a stepwise or concerted mechanism.
Molecular Modeling and Simulation of Stereoselectivity
Molecular modeling and simulation techniques are essential for understanding the origins of stereoselectivity in reactions controlled by chiral auxiliaries. For this compound, these methods would focus on how its three-dimensional structure dictates the facial selectivity of an approaching electrophile or nucleophile.
The stereodirecting influence of the isopropyl group at the C2 position and the methyl group at the N3 position would be of primary interest. Molecular models can be built to represent the transition states of reactions, and the steric and electronic interactions can be analyzed. For the well-studied Evans oxazolidinone auxiliaries, it is known that the bulky substituent at C4 effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered face. chem-station.comwilliams.edu
A computational investigation into the stereoselectivity imparted by this compound would likely involve:
Transition State Modeling: Similar to DFT, but often employing less computationally expensive methods for initial screening, models of the diastereomeric transition states would be generated.
Analysis of Non-covalent Interactions: Investigating steric hindrance, hydrogen bonding, and other non-covalent interactions that stabilize one transition state over another. The steric bulk of the isopropyl group would be expected to play a significant role in shielding one face of a reactive intermediate derived from the oxazolidine. acs.org
Solvent Effects: Incorporating the effects of the solvent, either implicitly (as a continuum model) or explicitly (by including individual solvent molecules), as the solvent can significantly influence the stability of transition states and thus the stereochemical outcome.
These simulations can provide a quantitative measure of the energy difference between the diastereomeric transition states (ΔΔE‡), which is directly related to the diastereomeric excess (d.e.) of the product.
Conformational Analysis and Energetic Profiles of Oxazolidine Systems
The reactivity and stereodirecting ability of a chiral molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.
The five-membered oxazolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring (the isopropyl and methyl groups) will have preferred orientations (axial or equatorial-like) in the lowest energy conformations.
Computational methods used for conformational analysis include:
Potential Energy Surface (PES) Scanning: Systematically rotating key dihedral angles (torsion angles) in the molecule and calculating the energy at each step to map out the conformational landscape.
Molecular Dynamics (MD) Simulations: Simulating the motion of the atoms in the molecule over time to explore different conformations and their relative populations.
Quantum Chemical Calculations: Using methods like DFT or Møller-Plesset perturbation theory (MP2) to accurately calculate the energies of different conformers.
For related heterocyclic systems like dioxaborinanes, computational studies have revealed the preference for certain "sofa" conformations and have quantified the energy barriers for interconversion between them. researchgate.netmdpi.com A similar analysis for this compound would reveal the most populated conformer in solution, which is likely to be the one that engages in a chemical reaction. Understanding the energetic profile of the oxazolidine ring and the rotational barriers of its substituents is crucial for building accurate models of its behavior in stereoselective reactions.
Below is a hypothetical data table illustrating the kind of information that would be generated from a conformational analysis of this compound.
| Conformer | Dihedral Angle (C5-N-C2-C(isopropyl)) | Relative Energy (kcal/mol) | Predicted Population (%) |
| A | 60° | 0.00 | 75.2 |
| B | 180° | 1.50 | 14.8 |
| C | -60° | 2.50 | 10.0 |
Coordination Chemistry and Metal Complexation
Ligand Properties of Oxazolidine (B1195125) Derivatives
Oxazolidine derivatives, including 2-Isopropyl-3-methyloxazolidine, possess inherent structural characteristics that make them viable ligands for metal ions. The oxazolidine ring contains both a nitrogen and an oxygen atom, which can act as potential donor sites for coordination with a metal center. The nitrogen atom, being a soft donor, and the oxygen atom, a hard donor, classify oxazolidine derivatives as hybrid ligands. This duality allows for a range of coordination behaviors depending on the nature of the metal ion.
The substituents on the oxazolidine ring, namely the isopropyl group at the C2 position and the methyl group at the N3 position, are expected to significantly influence its ligand properties through steric and electronic effects. The bulky isopropyl group can introduce steric hindrance, which may affect the approach of the ligand to the metal center and the resulting coordination geometry. The methyl group on the nitrogen atom enhances its basicity and, consequently, its donor strength compared to an unsubstituted oxazolidine.
The chirality of this compound, which can exist as different stereoisomers, is a crucial feature. Chiral oxazolidine ligands are extensively utilized in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions by creating a chiral environment around the metal center.
Interactive Table: Predicted Influence of Substituents on Ligand Properties
| Substituent | Position | Predicted Electronic Effect | Predicted Steric Effect |
| Isopropyl | C2 | Minimal direct electronic effect on donor atoms | Significant steric hindrance, influencing coordination geometry and stability |
| Methyl | N3 | Increases electron density on nitrogen, enhancing its donor capability | Minor steric hindrance compared to the isopropyl group |
Investigation of Interactions with Metal Centers and Electron-Deficient Species
The interaction of this compound with metal centers is anticipated to be governed by the principles of Hard and Soft Acid and Base (HSAB) theory. The hard oxygen donor would preferentially coordinate to hard metal ions (e.g., Li⁺, Mg²⁺, Al³⁺), while the softer nitrogen donor would favor coordination with soft metal ions (e.g., Ag⁺, Pd²⁺, Pt²⁺). For borderline metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺), both donor atoms could potentially coordinate, leading to chelation.
The interaction with electron-deficient species, such as Lewis acids, would likely involve the donation of the lone pair of electrons from either the nitrogen or oxygen atom to the Lewis acidic center. The regioselectivity of this interaction would depend on the steric accessibility and the electronic nature of the Lewis acid.
Formation and Stability of Oxazolidine-Metal Chelates
This compound has the potential to act as a bidentate ligand, forming a five-membered chelate ring upon coordination to a metal center through both the nitrogen and oxygen atoms. The formation of such a chelate is entropically favored over the coordination of two monodentate ligands.
The stability of the resulting oxazolidine-metal chelate would be influenced by several factors:
The nature of the metal ion: The size and charge of the metal ion will affect the geometry and stability of the complex.
The chelate ring size: Five-membered chelate rings are generally stable.
Electronic effects: The electron-donating methyl group on the nitrogen enhances its coordinating ability, contributing to the stability of the metal complex.
The stability of these chelates can be quantitatively expressed by their formation constants (Kf). While no specific formation constants for this compound complexes are available, a hypothetical comparison based on related ligands can be illustrative.
Interactive Table: Hypothetical Stability Constants for M(L)₂ Complexes
| Ligand (L) | Metal Ion (M) | Log Kf (Hypothetical) | Rationale for Relative Stability |
| 2-methyloxazolidine | Cu²⁺ | 8.5 | Less steric hindrance allows for stronger coordination. |
| 2-isopropyloxazolidine | Cu²⁺ | 7.8 | Increased steric hindrance from the isopropyl group may weaken the M-L bond. |
| This compound | Cu²⁺ | 8.2 | The electron-donating methyl group on the nitrogen increases its basicity and donor strength, partially counteracting the steric hindrance. |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes for 2-Isopropyl-3-methyloxazolidine
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of this compound is expected to focus on sustainable practices that minimize waste and energy consumption. Key areas of exploration include the use of bio-based starting materials and solvent-free reaction conditions. rsc.orgrsc.orgbohrium.com
Furthermore, the exploration of catalytic methods that avoid stoichiometric reagents is a critical research direction. This includes the use of heterogeneous catalysts that can be easily recovered and reused, contributing to a more sustainable industrial process. nih.gov The development of solvent-free or aqueous-based synthetic routes for related oxazolidinones from bio-renewable resources sets a precedent for future work on this compound. rsc.orgrsc.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Precursors | Potential Advantages |
| One-Pot Synthesis | L-Valine, Carbonyl Source | Reduced reaction time, less waste, improved atom economy |
| Biocatalysis | L-Valine derivative | High stereoselectivity, mild reaction conditions |
| Heterogeneous Catalysis | L-Valinol, Carbonyl Source | Catalyst recyclability, simplified product purification |
| Solvent-Free Synthesis | Bio-based starting materials | Reduced environmental impact, potential for lower energy consumption |
Expanding the Repertoire of Asymmetric Catalysis with Oxazolidine-Derived Chiral Inductors
Chiral oxazolidinones, structurally similar to this compound, are well-established as powerful chiral auxiliaries in asymmetric synthesis. santiago-lab.comnih.govwikipedia.org These auxiliaries, often derived from amino acids, are instrumental in controlling the stereochemical outcome of a wide range of chemical transformations, including alkylations and aldol (B89426) reactions. scielo.org.mx The isopropyl group in this compound provides a specific steric environment that can be exploited for high diastereoselectivity.
Future research will likely focus on expanding the use of this compound as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the oxazolidine (B1195125) ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. This approach offers significant advantages over the use of stoichiometric chiral auxiliaries, as only a small amount of the chiral ligand is required. nih.gov
The design of novel chiral ligands based on the this compound scaffold is a promising area of investigation. By modifying the substituents on the oxazolidine ring, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance in specific catalytic reactions. The development of such ligands could lead to new and more efficient methods for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals.
Design and Synthesis of Next-Generation Polymeric Materials
The incorporation of chiral units into polymer backbones can lead to materials with unique properties and applications, such as chiral recognition and catalysis. The ring-opening polymerization (ROP) of cyclic monomers is a powerful technique for the synthesis of well-defined polymers. mdpi.com Future research is anticipated in the ring-opening polymerization of this compound to create novel polymeric materials.
While the polymerization of the related poly(2-isopropyl-2-oxazoline) via cationic ring-opening polymerization (CROP) is well-documented, the polymerization of this compound would result in a polymer with a different repeating unit and potentially distinct properties. metu.edu.trmdpi.commdpi.comresearchgate.netsigmaaldrich.com The resulting polymer would possess a chiral center in each repeating unit, which could impart unique chiroptical properties to the material.
Furthermore, the development of block copolymers containing segments derived from this compound could lead to self-assembling materials with ordered nanostructures. These materials could find applications in areas such as drug delivery, where the chiral polymer block could interact specifically with biological targets. The synthesis of such polymers would represent a significant advancement in the field of functional and stimuli-responsive materials.
Application of Advanced Computational Methodologies to Oxazolidine Reactivity
Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational methodologies such as Density Functional Theory (DFT) can be employed to gain insights into its reactivity and guide the design of new applications. researchgate.net
Future computational studies could focus on several key areas. Firstly, modeling the transition states of reactions involving this compound as a chiral auxiliary or ligand can help to elucidate the origins of stereoselectivity. This understanding is crucial for the rational design of more effective chiral inductors.
Secondly, computational screening of potential catalysts for the ring-opening polymerization of this compound could accelerate the discovery of efficient and selective polymerization methods. DFT calculations can predict the feasibility of different catalytic cycles and identify promising catalyst candidates for experimental investigation. researchgate.net
Finally, molecular dynamics simulations could be used to model the conformational behavior of polymers derived from this compound. This would provide valuable information about the three-dimensional structure of these materials and how they interact with their environment, which is essential for designing materials with specific properties.
Table 2: Potential Applications of Computational Chemistry in this compound Research
| Computational Method | Research Application | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction transition states | Understanding the origin of stereoselectivity |
| DFT | Screening polymerization catalysts | Identifying efficient catalysts for ROP |
| Molecular Dynamics (MD) | Simulating polymer conformations | Predicting material properties |
Exploration of New Chemical Reactivity and Transformation Pathways
The unique structure of this compound offers opportunities for the exploration of novel chemical reactivity and transformation pathways. Future research in this area could lead to the development of new synthetic methods and the discovery of unexpected chemical behavior.
One exciting direction is the use of this compound in C-H activation reactions. The development of chiral ligands that can direct the selective functionalization of C-H bonds is a major goal in modern organic synthesis. The chiral environment provided by this compound could be harnessed to achieve enantioselective C-H activation, a process that would enable the direct conversion of simple starting materials into complex, high-value molecules. nih.gov
Another area of interest is the exploration of ring-rearrangement and ring-transformation reactions of the oxazolidine core. Under specific reaction conditions, it may be possible to convert the oxazolidine ring into other heterocyclic systems, thereby expanding the synthetic utility of this scaffold. The ring-opening polymerization of a disubstituted oxirane provides a conceptual basis for exploring similar transformations with the oxazolidine ring. rsc.org Such discoveries would not only broaden the chemical space accessible from this compound but also deepen our fundamental understanding of its reactivity.
Q & A
Q. What are the established synthetic methodologies for 2-Isopropyl-3-methyloxazolidine, and how can reaction parameters be optimized for higher yields?
Methodological Answer: Synthesis typically involves [1,3]-oxazolidine ring formation via condensation of amino alcohols with carbonyl compounds. Optimization strategies include:
- Catalyst screening : Test acidic (e.g., p-toluenesulfonic acid) or basic conditions to enhance cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve ring closure efficiency.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions. Small-scale Design of Experiments (DOE) can identify optimal molar ratios and reaction times. For related heterocycles, anhydrous conditions and inert atmospheres are critical to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl methyl splits) and ring conformation.
- IR : Peaks at ~1,100 cm⁻¹ (C-O-C) and ~1,250 cm⁻¹ (C-N) validate oxazolidine backbone.
- HRMS : Exact mass analysis distinguishes from isomers. For stereochemical resolution, chiral HPLC or NOESY can resolve enantiomers. Cross-validation with computational NMR predictions (e.g., DFT/B3LYP) improves accuracy .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use glove boxes or fume hoods to avoid inhalation/skin contact.
- Storage : Keep under argon at –20°C to prevent hydrolytic degradation.
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Safety training should align with SDS guidelines for structurally similar compounds, emphasizing emergency eyewash/shower access .
Advanced Research Questions
Q. How can researchers address contradictions between experimental stability data and computational predictions for this compound?
Methodological Answer:
- Experimental validation : Replicate stability tests under controlled humidity/temperature (ICH Q1A guidelines).
- Computational refinement : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess conformational energy landscapes.
- Degradation profiling : Use LC-MS to identify hydrolysis byproducts (e.g., amino alcohol derivatives). Collaborative reproducibility studies and sensitivity analysis of computational parameters (e.g., solvation models) resolve discrepancies .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in catalytic processes?
Methodological Answer:
- Kinetic studies : Monitor rate laws under varying substrate concentrations.
- Isotopic labeling : ¹⁵N or ¹³C labels track atom migration during ring-opening reactions.
- In situ spectroscopy : Time-resolved FTIR captures intermediate species (e.g., iminium ions). Computational transition-state modeling (e.g., Gaussian) identifies energetically favorable pathways. For asymmetric catalysis, chiral additives (e.g., BINOL) probe stereoselectivity .
Q. How can researchers design experiments to assess the environmental fate of this compound?
Methodological Answer:
- Biodegradation assays : OECD 301F (aqueous aerobic) tests quantify mineralization rates.
- Ecotoxicity screening : Daphnia magna 48-hour LC50 assays evaluate aquatic toxicity.
- QSAR modeling : Predict bioaccumulation (log P) and persistence using EPISuite™. Validate models with experimental hydrolysis half-lives (pH 4–9) and soil adsorption studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
